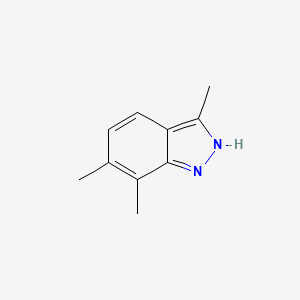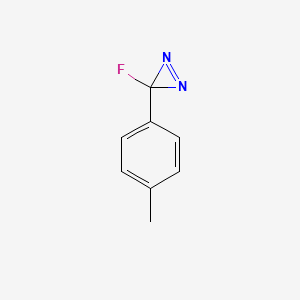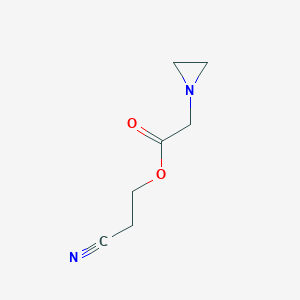
2-Cyanoethyl 2-(aziridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoethyl 2-(aziridin-1-yl)acetate is an organic compound that features both a cyano group and an aziridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis. Aziridines, in particular, are known for their ring strain, which makes them highly reactive and useful in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(aziridin-1-yl)acetate typically involves the reaction of 2-cyanoethyl acetate with aziridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the aziridine on the ester group of 2-cyanoethyl acetate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol .
化学反应分析
Types of Reactions
2-Cyanoethyl 2-(aziridin-1-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used in nucleophilic ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Major Products
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the hydrolysis of the ester group.
科学研究应用
2-Cyanoethyl 2-(aziridin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Aziridines are used as intermediates in the synthesis of various pharmaceuticals due to their reactivity and ability to form complex structures.
Polymer Chemistry: Aziridines are used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Biological Research: Aziridine derivatives are studied for their potential anticancer properties due to their cytotoxic activity.
作用机制
The mechanism of action of 2-Cyanoethyl 2-(aziridin-1-yl)acetate primarily involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming various products depending on the nucleophile used. The cyano group can also participate in reactions, such as reduction to form amines .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered ring containing a nitrogen atom, similar to aziridine but with less ring strain.
Epoxide: A three-membered ring containing an oxygen atom, which also undergoes ring-opening reactions.
Uniqueness
2-Cyanoethyl 2-(aziridin-1-yl)acetate is unique due to the presence of both a cyano group and an aziridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
2-cyanoethyl 2-(aziridin-1-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-11-7(10)6-9-3-4-9/h1,3-6H2 |
InChI 键 |
OFVHFRXAXXMBNY-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CC(=O)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


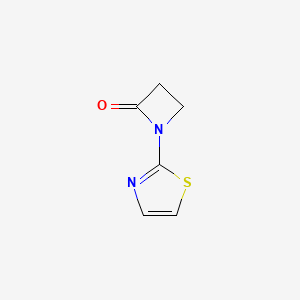
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)

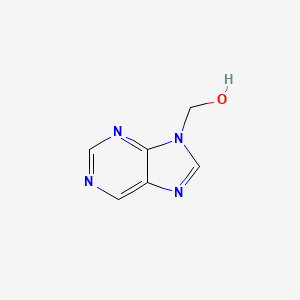
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)

![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

